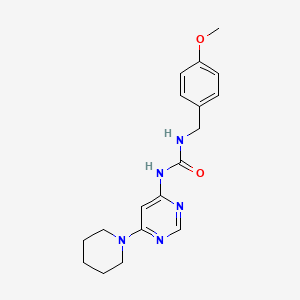
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound that features a quinazolinone and a thiazole ring. The compound is noteworthy for its potential application in various scientific fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Quinazolinone Moiety: : This may be achieved through the cyclization of an appropriate anthranilic acid derivative.
Attachment of the Thiazole Ring: : Introduce the thiazole moiety via a condensation reaction with a suitable thioamide precursor.
Formation of the Final Product: : A coupling reaction, often using reagents like EDC or DCC, to link the thiazole-containing pyrrolidine with the quinazolinone moiety.
Industrial Production Methods
Industrial production would likely involve scalable versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions might be tailored for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound might undergo oxidation at specific sites, especially on the pyrrolidine or thiazole rings.
Reduction: : Reduction reactions could be used to modify specific functionalities, such as converting carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions could occur, particularly at positions on the quinazolinone or thiazole rings.
Common Reagents and Conditions
Oxidation: : Agents like KMnO₄ or CrO₃.
Reduction: : NaBH₄ or LiAlH₄.
Substitution: : Reagents such as halides or alkylating agents under various conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products might include derivatives with modified functionalities like hydroxyl, alkyl, or other substituted groups.
Applications De Recherche Scientifique
Chemistry
The compound can serve as an intermediate in the synthesis of more complex molecules. It might also be used to study reaction mechanisms involving heterocyclic compounds.
Biology
Medicine
Research into its pharmaceutical properties might reveal potential as a drug candidate, given its unique structure that could interact with biological targets.
Industry
Possible uses in the development of novel materials or as a starting material for other industrial chemicals.
Mécanisme D'action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, affecting their function. For instance, it might inhibit an enzyme by binding to its active site or modulate receptor activity by serving as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)morpholin-2-yl)methyl)propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(imidazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
Uniqueness
What sets 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide apart is the combination of its quinazolinone and thiazole rings. These structures can endow the compound with unique chemical and biological properties, potentially offering advantages in stability, reactivity, or biological activity over similar compounds.
Propriétés
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(21-12-14-4-3-9-24(14)19-20-8-11-27-19)7-10-23-13-22-16-6-2-1-5-15(16)18(23)26/h1-2,5-6,8,11,13-14H,3-4,7,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWCLJZDWUXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2523749.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2523750.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate](/img/structure/B2523754.png)
![N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2523757.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2523761.png)





![N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2523769.png)
